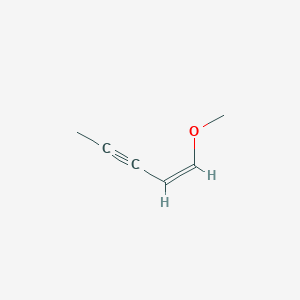

(Z)-1-Methoxy-1-penten-3-yne

Description

Properties

CAS No. |

17053-80-4 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

(Z)-1-methoxypent-1-en-3-yne |

InChI |

InChI=1S/C6H8O/c1-3-4-5-6-7-2/h5-6H,1-2H3/b6-5- |

InChI Key |

VIIKVNNELZKRAU-WAYWQWQTSA-N |

SMILES |

CC#CC=COC |

Isomeric SMILES |

CC#C/C=C\OC |

Canonical SMILES |

CC#CC=COC |

Synonyms |

(Z)-1-Methoxy-1-penten-3-yne |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Methoxy-1-penten-3-yne typically involves the reaction of appropriate alkyne precursors with methanol under specific conditions. One common method includes the use of a base to deprotonate the alkyne, followed by the addition of methanol to form the methoxy group. The reaction conditions often require careful control of temperature and pressure to ensure the desired cis configuration is achieved.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic processes. These methods can include the use of metal catalysts to facilitate the addition of methanol to the alkyne precursor. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-1-Methoxy-1-penten-3-yne can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(Z)-1-Methoxy-1-penten-3-yne serves as a critical building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including:

- Oxidation : This compound can be oxidized to yield aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction : The triple bond in this compound can be reduced to form alkenes or alkanes using hydrogenation techniques with palladium on carbon as a catalyst.

- Substitution Reactions : The methoxy group can be substituted with other functional groups, enabling the synthesis of diverse derivatives under appropriate conditions .

Potential Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant biological activities. Studies have shown that compounds derived from similar structures possess antimicrobial and anticancer properties. For instance, various heterocyclic compounds containing triazole rings have demonstrated a range of pharmacological effects, including:

- Antimicrobial activity against bacteria and fungi

- Anticancer effects on different cancer cell lines, such as chronic myelogenous leukemia and prostate cancer .

Medicinal Chemistry

Precursor for Pharmaceutical Compounds

Ongoing research is exploring the potential of this compound as a precursor for pharmaceutical compounds. Its ability to participate in diverse chemical reactions makes it an attractive candidate for developing new drugs targeting various diseases. The compound's structural features facilitate modifications that may enhance biological activity and selectivity .

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity allows for the production of various chemical intermediates used in agrochemicals, perfumes, and other fine chemicals. The scalability of its synthetic routes is crucial for commercial applications .

Mechanism of Action

The mechanism by which (Z)-1-Methoxy-1-penten-3-yne exerts its effects involves its ability to participate in various chemical reactions. The presence of the methoxy group and the triple bond allows it to interact with different molecular targets, facilitating the formation of new bonds and structures. These interactions can lead to the formation of biologically active compounds or materials with unique properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (Z)-1-Methoxy-1-penten-3-yne include compounds like (3Z)-3-Methyl-3-penten-1-yne (). Below is a systematic comparison:

Table 1: Comparative Analysis of this compound and (3Z)-3-Methyl-3-penten-1-yne

Key Differences:

In contrast, the methyl group in (3Z)-3-Methyl-3-penten-1-yne is non-polar, favoring steric effects over electronic modulation .

Molecular Weight : The additional oxygen atom in the methoxy derivative increases its molecular weight by ~16 g/mol compared to the methyl analog.

Reactivity: The proximity of the methoxy group to the triple bond in this compound may stabilize transition states in reactions like Sonogashira couplings, whereas the methyl-substituted compound lacks such directional electronic effects.

Research Findings:

- (3Z)-3-Methyl-3-penten-1-yne has been documented in chemical databases (e.g., ChemSpider ID 4518923) with standardized identifiers (RN 14272-81-2), but synthetic protocols or application studies remain sparse .

- Theoretical studies suggest that methoxy-substituted alkynes exhibit lower acidity at the terminal alkyne hydrogen compared to alkyl-substituted analogs due to resonance stabilization.

Notes on Limitations and Further Research

- The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs.

- Experimental validation of the compound’s reactivity and stability is critical for advancing its utility in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-1-Methoxy-1-penten-3-yne, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of this compound typically involves alkynylation followed by methoxylation. A key step is controlling the stereochemistry during the formation of the double bond. For example, Sonogashira coupling between propargyl alcohols and halogenated alkenes under palladium catalysis can yield intermediates, which are then functionalized with methoxy groups via nucleophilic substitution. Stereochemical purity is ensured using chiral catalysts (e.g., Pd with bulky ligands) or by chromatographic separation (HPLC with chiral columns). Characterization via and NMR is critical to confirm the (Z)-configuration by observing coupling constants between vinyl protons .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from its (E)-isomer?

- Methodological Answer :

- FT-IR : The alkyne C≡C stretch (2100–2260 cm) and methoxy C-O stretch (1050–1150 cm) are key markers.

- NMR : In NMR, the (Z)-isomer shows a coupling constant ≈ 10–12 Hz for vinyl protons, whereas the (E)-isomer exhibits ≈ 12–16 Hz. NMR distinguishes the alkyne carbon (~70–85 ppm) and methoxy carbon (~55 ppm).

- UV-Vis : Conjugation between the alkyne and methoxy groups results in absorbance near 230–260 nm, with minor shifts between isomers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions like [2+2] or Diels-Alder cycloadditions. For instance, the electron-withdrawing methoxy group lowers the LUMO energy, favoring nucleophilic attack at the β-position of the alkyne. Transition state analysis using Gaussian software can validate reaction pathways and activation energies, aligning with experimental kinetic data .

Q. What strategies resolve contradictions in reported catalytic efficiency for this compound in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from solvent polarity, ligand steric effects, or trace moisture. Systematic studies should:

- Vary catalysts : Compare Pd(PPh), CuI, or Ni-based systems.

- Optimize solvents : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.

- Control moisture : Use molecular sieves or inert atmospheres to prevent hydrolysis.

Reproducibility requires rigorous reporting of reaction conditions (e.g., temperature gradients, stirring rates) .

Q. How does the methoxy group influence the biological activity of this compound derivatives in antimicrobial assays?

- Methodological Answer : The methoxy group enhances lipophilicity, improving membrane permeability. Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing methoxy with hydroxyl or ethoxy groups) and testing against Gram-positive/negative bacteria. Minimum Inhibitory Concentration (MIC) assays (96-well plate broth dilution) quantify efficacy, while molecular docking (e.g., AutoDock Vina) predicts interactions with bacterial enzyme targets like dihydrofolate reductase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.